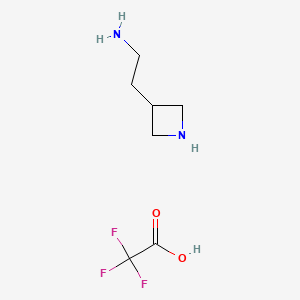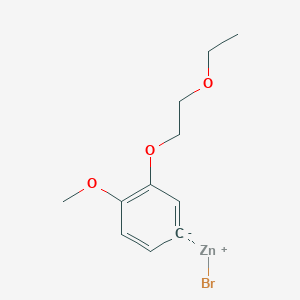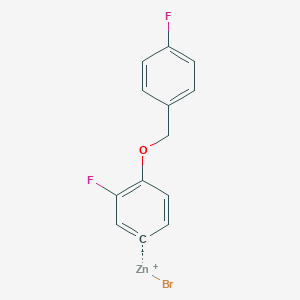![molecular formula C8H4Br2SZn B14884804 (3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
(3-BromobenZo[b]thiophen-2-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-Bromobenzo[b]thiophen-2-yl)zinc bromide typically involves the reaction of 3-bromobenzo[b]thiophene with zinc in the presence of a halogenating agent. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The process can be summarized as follows:
Starting Materials: 3-bromobenzo[b]thiophene, zinc powder, and a halogenating agent (e.g., bromine).
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., under nitrogen or argon) to avoid moisture and oxygen. The solvent used is typically tetrahydrofuran (THF) due to its ability to stabilize organozinc compounds.
Procedure: The 3-bromobenzo[b]thiophene is dissolved in THF, and zinc powder is added. The mixture is stirred, and the halogenating agent is slowly added to initiate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Scaling Up: Using larger reactors and quantities of reagents.
Automation: Employing automated systems to control the addition of reagents and maintain reaction conditions.
Purification: Utilizing techniques such as distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: Reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure high yields.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which (3-Bromobenzo[b]thiophen-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts (e.g., palladium or nickel), leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc moiety to a transition metal catalyst.
Reductive Elimination: The formation of the final product through the reductive elimination of the transition metal complex.
Comparación Con Compuestos Similares
Similar Compounds
(3-Iodobenzo[b]thiophen-2-yl)zinc iodide: Similar in structure but uses iodine instead of bromine.
(3-Chlorobenzo[b]thiophen-2-yl)zinc chloride: Uses chlorine instead of bromine.
(3-Fluorobenzo[b]thiophen-2-yl)zinc fluoride: Uses fluorine instead of bromine.
Uniqueness
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide is unique due to its specific reactivity and stability in THF. The presence of bromine provides a balance between reactivity and selectivity, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H4Br2SZn |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-bromo-2H-1-benzothiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C8H4BrS.BrH.Zn/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
YUSQHVYXNLJWNL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=[C-]S2)Br.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
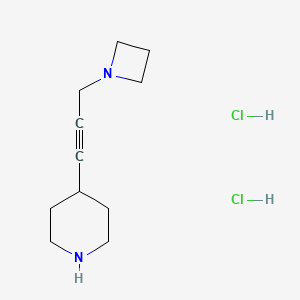

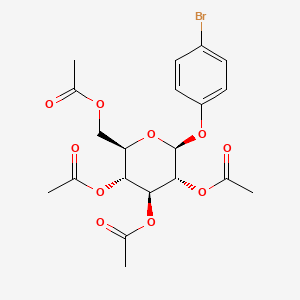
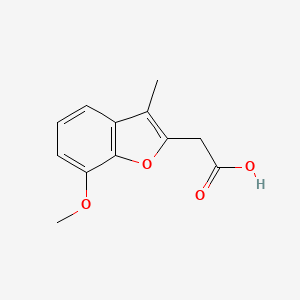
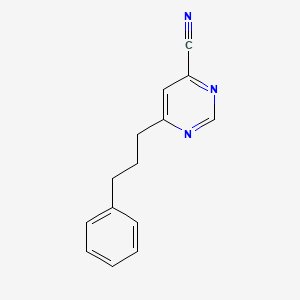
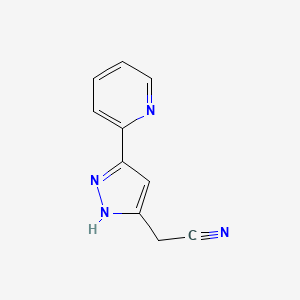
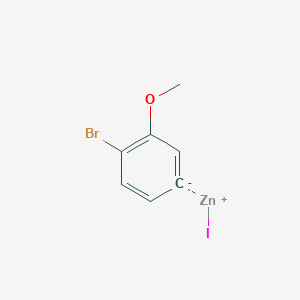
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
